

# Rediocide A: A Natural Compound Targeting Cancer Immune Resistance

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## Compound of Interest

Compound Name: Rediocide A

Cat. No.: B15592781

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A comprehensive analysis of **Rediocide A**'s performance in pre-clinical cancer models, alongside a notable absence of publicly available data on its synthetic analogs.

## Introduction

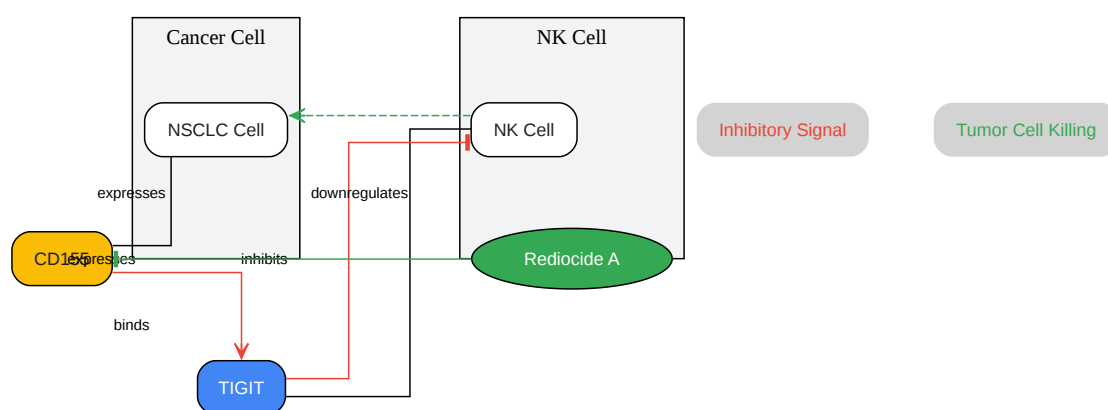
**Rediocide A**, a natural product, has demonstrated promising activity in cancer models by overcoming tumor immuno-resistance. This guide provides a detailed overview of its mechanism of action, efficacy in non-small cell lung cancer (NSCLC) models, and the experimental protocols used to evaluate its effects. At present, a direct comparison with synthetic analogs is not feasible due to the lack of published research on such compounds.

## Mechanism of Action: Targeting the TIGIT/CD155 Signaling Pathway

**Rediocide A** exerts its anti-cancer effects by modulating the immune system's ability to recognize and eliminate tumor cells. Specifically, it targets the CD155/TIGIT immune checkpoint pathway.

- **CD155 Overexpression in Cancer:** Many cancer cells, including those in NSCLC, overexpress the protein CD155 on their surface.
- **TIGIT Inhibition of NK Cells:** CD155 binds to the TIGIT receptor on Natural Killer (NK) cells, a type of immune cell crucial for killing cancerous cells. This interaction sends an inhibitory signal to the NK cells, preventing them from attacking the tumor.

- **Rediocide A's Intervention:** **Rediocide A** treatment leads to the downregulation of CD155 expression on cancer cells.[1][2] This reduction in CD155 weakens the inhibitory signal sent to NK cells, thereby "unleashing" them to recognize and kill the tumor cells.[1]



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**Figure 1: Rediocide A Mechanism of Action.**

## Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models

Studies have demonstrated the efficacy of **Rediocide A** in enhancing the killing of NSCLC cell lines by NK cells. The following tables summarize the key quantitative findings.

### Table 1: Increased NK Cell-Mediated Lysis of NSCLC Cells

Cell Line	Treatment	E:T Ratio	% Lysis	Fold Increase
A549	Vehicle	2:1	21.86%	-
100 nM Rediocide A	2:1	78.27%	3.58	
H1299	Vehicle	2:1	59.18%	-
100 nM Rediocide A	2:1	74.78%	1.26	

Data from a study where NSCLC cells were co-cultured with NK cells for 24 hours.[\[2\]](#)

## Table 2: Enhanced Effector Functions of NK Cells

Cell Line	Treatment	Parameter	% Increase
A549	100 nM Rediocide A	Granzyme B Level	48.01%
IFN- $\gamma$ Level	223% (3.23-fold)		
H1299	100 nM Rediocide A	Granzyme B Level	53.26%
IFN- $\gamma$ Level	577% (6.77-fold)		

Data from a 24-hour co-culture of NSCLC cells and NK cells.[\[2\]](#)

## Table 3: Downregulation of CD155 Expression

Cell Line	Treatment	% Downregulation of CD155
A549	100 nM Rediocide A	14.41%
H1299	100 nM Rediocide A	11.66%

Data obtained after 24 hours of treatment.[\[2\]](#)

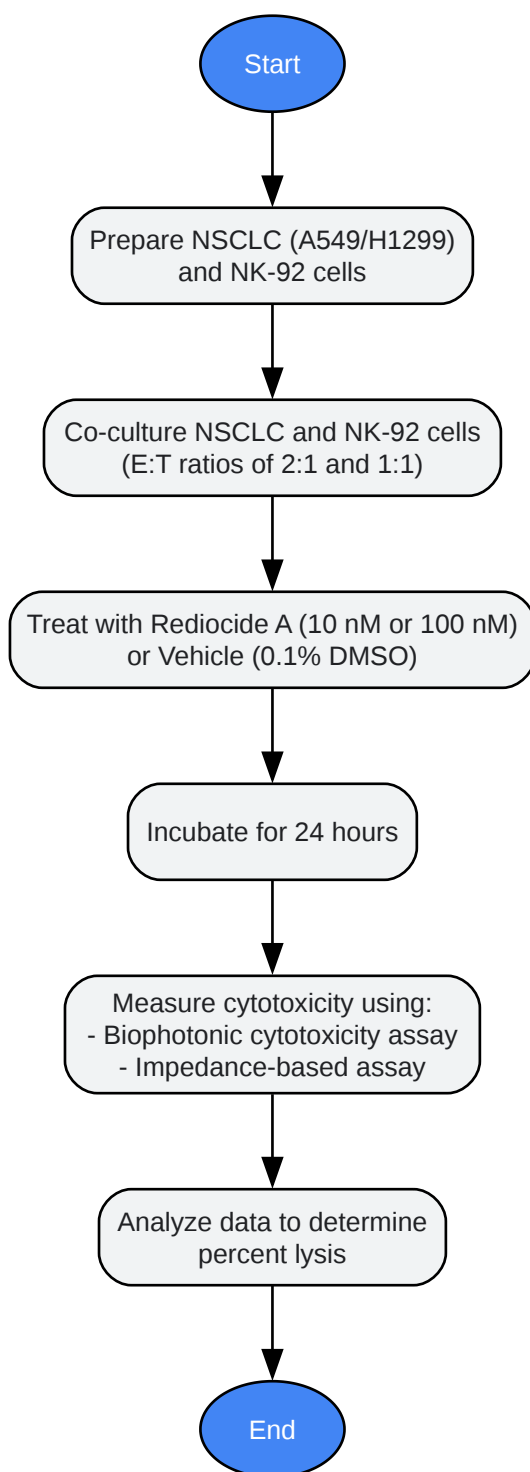
## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Cell Culture and Reagents

- **Cell Lines:** Human NSCLC cell lines A549 and H1299, and the human NK cell line NK-92 were used.
- **Culture Conditions:** Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Rediocide A:** **Rediocide A** was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium was maintained at 0.1%.

## NK Cell-Mediated Cytotoxicity Assay



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## References

- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
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